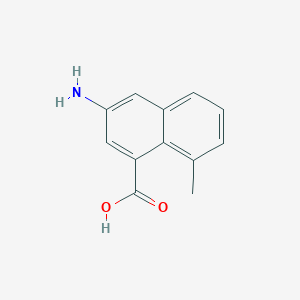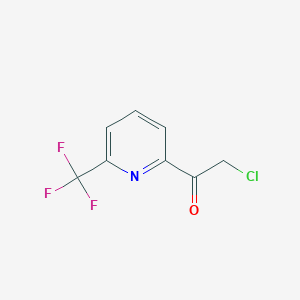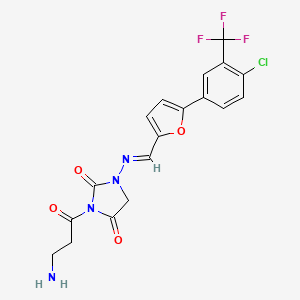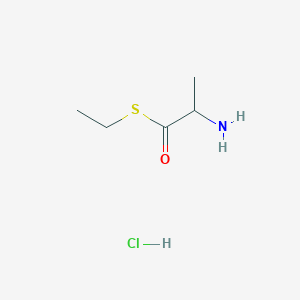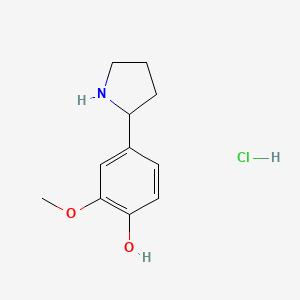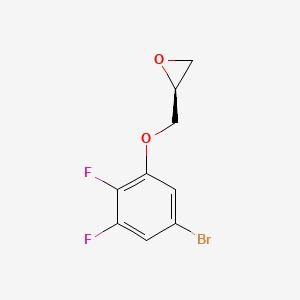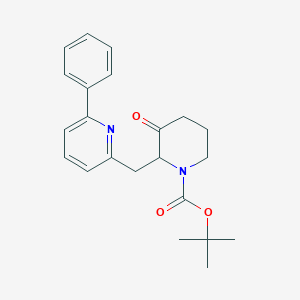
tert-Butyl 3-oxo-2-((6-phenylpyridin-2-yl)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-oxo-2-((6-phenylpyridin-2-yl)methyl)piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring substituted with a phenylpyridine moiety and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-oxo-2-((6-phenylpyridin-2-yl)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenylpyridine Moiety: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of phenylpyridine is coupled with a halogenated piperidine intermediate.
Addition of the tert-Butyl Ester Group: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The phenylpyridine moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the compound.
Substitution: Halogenated or nitrated derivatives of the phenylpyridine moiety.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-oxo-2-((6-phenylpyridin-2-yl)methyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block.
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-oxo-2-((6-phenylpyridin-2-yl)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The phenylpyridine moiety can bind to certain receptors or enzymes, modulating their activity. The piperidine ring may also play a role in the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
- tert-Butyl 3-oxoazetidine-1-carboxylate
- tert-Butyl 4-(pyrimidin-4-ylamino)piperidine-1-carboxylate
Uniqueness
What sets tert-Butyl 3-oxo-2-((6-phenylpyridin-2-yl)methyl)piperidine-1-carboxylate apart is its combination of a piperidine ring with a phenylpyridine moiety and a tert-butyl ester group. This unique structure provides a distinct set of chemical properties and reactivity patterns, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C22H26N2O3 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
tert-butyl 3-oxo-2-[(6-phenylpyridin-2-yl)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C22H26N2O3/c1-22(2,3)27-21(26)24-14-8-13-20(25)19(24)15-17-11-7-12-18(23-17)16-9-5-4-6-10-16/h4-7,9-12,19H,8,13-15H2,1-3H3 |
InChI Key |
UPSPNLXCWUXSQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(=O)C1CC2=NC(=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


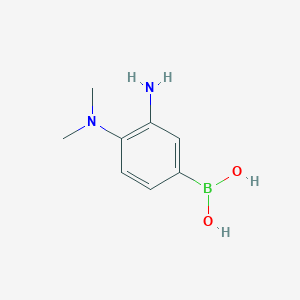

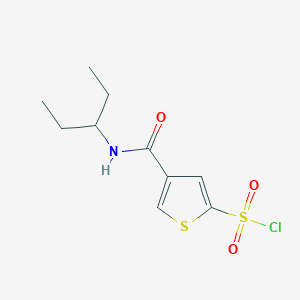
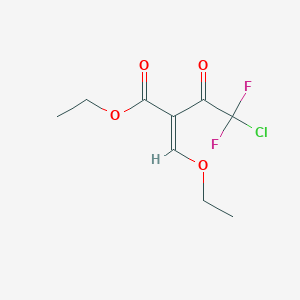
![Chloroform;tridecacyclo[24.20.2.02,25.04,45.07,44.09,42.010,39.012,37.015,36.017,34.018,31.020,29.023,28]octatetraconta-1(46),2(25),3,5,7,9,11,13,15,17,19,21,23,26,28,30,32,34,36,38,40,42,44,47-tetracosaene](/img/structure/B12838496.png)
